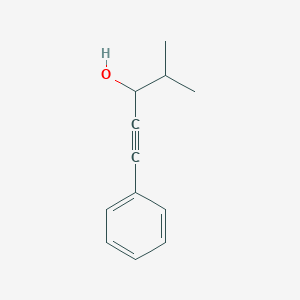

1-Phenyl-4-methyl-1-pentyn-3-OL

説明

1-Phenyl-4-methyl-1-pentyn-3-OL (CAS 1966-65-0) is a tertiary alcohol featuring a phenyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 3 of a pentynol backbone. Its molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol . Key physical properties include a density of 1.02 g/cm³, a boiling point of 277°C, and a flash point of 123.9°C . The compound’s structure combines aromatic (phenyl) and alkyne functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

特性

IUPAC Name |

4-methyl-1-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXFLLINIVIGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985209 | |

| Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-56-2, 5923-02-4 | |

| Record name | 4-Methyl-1-phenyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006662562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-4-methyl-1-pentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-methyl-1-pentyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with a suitable alkyne precursor, followed by a hydroboration-oxidation reaction to introduce the hydroxyl group. The reaction conditions typically require the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of 1-Phenyl-4-methyl-1-pentyn-3-ol.

化学反応の分析

Types of Reactions: 1-Phenyl-4-methyl-1-pentyn-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed:

Oxidation: The oxidation of 1-Phenyl-4-methyl-1-pentyn-3-ol can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alkanes or alkenes as major products.

Substitution: Substitution reactions can result in the formation of halogenated derivatives of the compound.

科学的研究の応用

1-Phenyl-4-methyl-1-pentyn-3-ol has various scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with anti-inflammatory and analgesic properties.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

作用機序

The mechanism by which 1-Phenyl-4-methyl-1-pentyn-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other intermolecular interactions. The phenyl group contributes to its aromaticity, influencing its stability and electronic properties.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-Phenyl-4-methyl-1-pentyn-3-OL with structurally related compounds, emphasizing differences in molecular features, physical properties, and applications:

Structural and Reactivity Analysis

Phenyl vs. This makes the former more suitable for applications requiring aromatic interactions, such as drug design .

Alkyne vs. Alkene : The alkyne group in the target compound allows for unique reactivity, such as Huisgen cycloadditions or hydrogenation to alkenes/alkanes. In contrast, 4-Methyl-1-penten-3-ol’s alkene undergoes epoxidation or hydrohalogenation .

Steric Effects : The tertiary alcohol structure (hydroxyl at position 3) in the target compound reduces nucleophilicity compared to primary/secondary alcohols in analogs like 1-Penten-4-yn-3-ol, 1-phenyl- .

生物活性

1-Phenyl-4-methyl-1-pentyn-3-OL (CAS # 5923-02-4) is an organic compound characterized by a phenyl group and an alkyne functional group. Its structure, represented as CHO, includes a hydroxyl group that contributes to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and catalysis, due to its potential therapeutic applications and its role in chemical reactions.

The molecular formula of 1-Phenyl-4-methyl-1-pentyn-3-OL is CHO, with a molecular weight of approximately 174.24 g/mol. The compound features a terminal alkyne and a hydroxyl group, which influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that 1-Phenyl-4-methyl-1-pentyn-3-OL exhibits notable anticancer activity. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation effectively. For instance, complexes derived from this compound demonstrated half-maximal inhibitory concentrations (IC) ranging from 3.71 to 25.85 μM, indicating significant cytotoxic effects against specific cancer types .

The biological activity of 1-Phenyl-4-methyl-1-pentyn-3-OL can be attributed to its ability to interact with cellular targets, influencing pathways involved in cell survival and apoptosis. The presence of the hydroxyl group enhances its solubility and potential interactions with biomolecules, facilitating its uptake by cells and subsequent biological effects.

Study on Anticancer Activity

A study published in the Bulletin of the Chemical Society of Japan explored the anticancer properties of complexes derived from 1-Phenyl-4-methyl-1-pentyn-3-OL. The results indicated that these complexes exhibited varying levels of cytotoxicity across different cancer cell lines, with some complexes showing enhanced activity due to structural modifications .

| Complex | Cell Line | IC (μM) |

|---|---|---|

| 1 | A549 | 6.92 |

| 2 | MCF7 | 7.51 |

| 3 | HeLa | 25.85 |

Catalytic Applications

In addition to its biological activity, 1-Phenyl-4-methyl-1-pentyn-3-OL has been utilized as a precursor in catalytic processes. Its derivatives have shown promise in hydrosilylation reactions, achieving high conversion rates under mild conditions . This dual functionality as both a biological agent and a catalyst precursor highlights its versatility in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-4-methyl-1-pentyn-3-ol, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound is synthesized via palladium-catalyzed hydrogenation of acetylenic precursors or regioselective hydration of alkynes. For example, Lindlar catalysts or ligand-modified Pd nanoparticles can selectively hydrogenate triple bonds while preserving stereochemistry . Optimize solvent polarity (e.g., THF vs. ethanol) and catalyst loading (0.5–5 mol%) to balance reaction rate and selectivity. Monitoring via TLC or GC-MS is recommended to track intermediate formation .

Q. How can researchers characterize 1-phenyl-4-methyl-1-pentyn-3-ol using spectroscopic and chromatographic techniques?

- Methodological Answer : Key characterization methods include:

- NMR : Analyze -NMR for diagnostic peaks (e.g., acetylene proton at δ 2.1–2.3 ppm, hydroxyl proton at δ 1.5–2.0 ppm with broadening due to hydrogen bonding) .

- IR : Confirm hydroxyl (3200–3600 cm) and alkyne (2100–2260 cm) functional groups.

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers, critical for stereochemical analysis .

Q. What are the typical reactions involving 1-phenyl-4-methyl-1-pentyn-3-ol in organic synthesis?

- Methodological Answer : The compound participates in:

- Regioselective Hydration : Catalyzed by Au(I) complexes to yield ketones; adjust pH (4–6) to favor Markovnikov addition .

- Suzuki-Miyaura Coupling : Use Pd(OAc)/SPhos ligand system (2.5 mol%) with aryl boronic acids in dioxane/water (3:1) at 80°C for 12 hours to form biaryl derivatives .

Advanced Research Questions

Q. How can researchers achieve stereochemical control in the synthesis of 1-phenyl-4-methyl-1-pentyn-3-ol derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, Ru-catalyzed vinyl carbene insertion (1,2-migration) yields stereodefined products; optimize ligand (e.g., BINAP) and temperature (0–25°C) to suppress racemization . Monitor enantiomeric excess (ee) via chiral HPLC and compare retention times with racemic standards .

Q. What factors explain contradictory regioselectivity outcomes in alkyne hydration reactions involving this compound?

- Methodological Answer : Contradictions arise from catalyst choice and solvent effects. For anti-Markovnikov hydration, use Hg(OAc) in acidic aqueous THF, while Au(I)/AgOTf systems in MeCN favor Markovnikov adducts . Kinetic vs. thermodynamic control can be probed by varying reaction time (1–24 hours) and temperature (25°C vs. reflux) .

Q. How do catalyst supports (e.g., Lindlar vs. Pd/C) influence hydrogenation selectivity of 1-phenyl-4-methyl-1-pentyn-3-ol?

- Methodological Answer : Lindlar catalysts (Pd/CaCO with quinoline) selectively hydrogenate alkynes to cis-alkenes, whereas Pd/C in ethanol may over-reduce to alkanes. Conduct controlled experiments under H (1–3 atm) and monitor via -NMR for alkene/alkane ratio . For nanoparticle catalysts (e.g., Pd@SiO), surface ligand modification (e.g., PVP) enhances stability and selectivity .

Q. What analytical challenges arise when interpreting spectral data for structurally similar analogs of this compound?

- Methodological Answer : Overlapping NMR signals (e.g., aryl vs. alkyne protons) can be resolved via -DEPT or 2D-COSY. For mass spectrometry, use high-resolution ESI-MS to distinguish isotopic patterns of analogs with minor substituent differences (e.g., methyl vs. ethyl groups) .

Q. How should researchers address discrepancies in reported catalytic activity for cross-coupling reactions?

- Methodological Answer : Discrepancies often stem from trace impurities (e.g., moisture in solvents) or ligand decomposition. Pre-dry solvents over molecular sieves and characterize catalysts via XPS or TEM pre-/post-reaction. Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 24 hours) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。